2-Amino-3-ethoxypyrazine
Overview
Description
2-Amino-3-ethoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 3-ethoxy-2-pyrazinamine .
Molecular Structure Analysis
The InChI code for 2-Amino-3-ethoxypyrazine is1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
2-Amino-3-ethoxypyrazine is a solid at room temperature . It has a density of 1.172g/cm3 and a boiling point of 254.1ºC at 760 mmHg .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to synthesize various pyridine derivatives, which were then tested for their in vitro antimicrobial activity against strains of bacteria and fungi. The study found variable and modest antimicrobial activity for the synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis
The research explored the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines and their unique property of undergoing ring-chain isomerisation in solutions, influenced by solvent type and fluoroalkyl substituent "length" (Goryaeva et al., 2009).
Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives
A series of 2-amino-3-ethoxycarbonylpyrazine derivatives were synthesized and tested for their antiviral properties. Some compounds exhibited weak antiviral activity against Marburg virus and measles viruses, while most were non-cytotoxic and showed no activity against orthopoxviruses and measles viruses (Rusinov et al., 2005).
Analysis of Alkyl-methoxypyrazines in Musts
A method was developed to determine various alkyl-methoxypyrazines in musts, using solid-phase microextraction (SPME) and gas chromatography. The method was successfully applied to identify and quantify different alkyl-methoxypyrazines in experimental musts of Cabernet Sauvignon and Merlot, and to monitor their evolution during ripening (Sala et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-ethoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULCYKWRRGZJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540156 | |
Record name | 3-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-ethoxypyrazine | |
CAS RN |
89464-86-8 | |
Record name | 3-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.